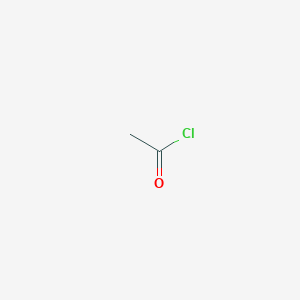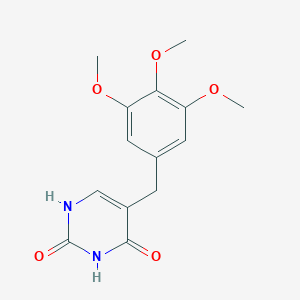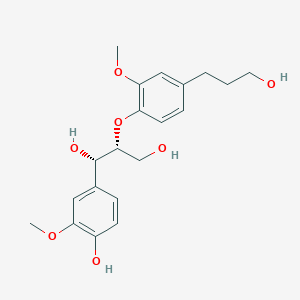
Zotepine
Vue d'ensemble
Description
La zotépine est un antipsychotique atypique principalement utilisé pour le traitement de la schizophrénie. Elle a été synthétisée pour la première fois par Fujisawa Pharmaceutical Co Ltd et est utilisée au Japon, en Inde et dans certaines régions d’Europe depuis les années 1980 . La zotépine est connue pour sa forte affinité pour les récepteurs de la dopamine et de la sérotonine, ce qui la rend efficace pour gérer les symptômes positifs et négatifs de la schizophrénie .
Applications De Recherche Scientifique
Zotepine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactions of dibenzothiepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Primarily used for treating schizophrenia and has shown efficacy in managing acute bipolar mania.
Industry: Employed in the development of novel drug delivery systems, such as solid lipid nanoparticles and microemulsions, to enhance its bioavailability and therapeutic efficacy
Mécanisme D'action
La zotépine exerce ses effets en agissant comme un antagoniste de la dopamine avec une forte affinité pour les récepteurs de type D1 et D2. Elle antagonise également fortement plusieurs récepteurs de la sérotonine, notamment 5-HT2a, 5-HT2c, 5-HT6 et 5-HT7 . De plus, la zotépine inhibe la recapture de la noradrénaline et présente une activité sérotoninergique, ce qui contribue à ses effets antipsychotiques .
Composés similaires :
Clozapine : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs similaire, mais un profil d’effets secondaires différent.
Olanzapine : D’efficacité similaire, mais différente par ses effets secondaires métaboliques.
Rispéridone : Comparable pour gérer la schizophrénie, mais avec une affinité différente pour les récepteurs.
Unicité de la zotépine : La zotépine est unique en raison de son efficacité équilibrée dans le traitement des symptômes positifs et négatifs de la schizophrénie et de sa faible incidence relative d’effets secondaires extrapyramidaux par rapport aux antipsychotiques typiques .
Analyse Biochimique
Biochemical Properties
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . This compound activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .
Cellular Effects
This compound, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . This compound is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .
Temporal Effects in Laboratory Settings
Administration of this compound has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .
Dosage Effects in Animal Models
In rats and mice, this compound potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .
Metabolic Pathways
The main enzymes involved in this compound metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .
Transport and Distribution
This compound is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la zotépine implique plusieurs étapes. Une méthode courante comprend la réaction de la 2-chloroacétophénone avec le 4-chlorothiophénol pour former un thioéther. Cet intermédiaire est ensuite traité avec de la morpholine et du soufre dans une réaction de Willgerodt-Kindler pour donner un dérivé de l’acide phénylacétique après hydrolyse acide de l’intermédiaire amide . Une autre méthode implique l’utilisation de la sonication par sonde d’homogénéisation basée sur la méthode d’hydratation du film, où la zotépine, le lipide solide et la lécithine de soja sont dissous dans un mélange de chloroforme et de méthanol .
Méthodes de production industrielle : La production industrielle de la zotépine utilise souvent des procédés de nanomoulinage pour améliorer ses propriétés de dissolution et sa biodisponibilité orale. Cela implique l’utilisation du broyage dans les médias avec des stabilisateurs et des agents de broyage pour produire des nanosuspensions . Les conditions du procédé sont optimisées pour garantir la stabilité et l’efficacité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La zotépine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l’hydroxylation du cycle aromatique.
Réduction : Non rapportée couramment pour la zotépine.
Réactifs et conditions courants :
Oxydation : Implique généralement l’utilisation d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Substitution : Utilise souvent des réactifs comme le chlorure de diméthylaminoéthyle à des conditions de température contrôlées.
Principaux produits formés :
Norzotépine : Un métabolite majeur formé par N-déméthylation.
Dérivés hydroxylés : Formés par l’hydroxylation du cycle aromatique.
4. Applications de la recherche scientifique
La zotépine a fait l’objet de nombreuses études pour ses applications dans divers domaines :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et les réactions des dérivés de la dibenzothiépine.
Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs et les affinités de liaison des récepteurs.
Industrie : Employée dans le développement de nouveaux systèmes d’administration de médicaments, tels que les nanoparticules de lipides solides et les microémulsions, pour améliorer sa biodisponibilité et son efficacité thérapeutique
Comparaison Avec Des Composés Similaires
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Olanzapine: Similar in efficacy but differs in its metabolic side effects.
Risperidone: Comparable in managing schizophrenia but has a different receptor affinity.
Uniqueness of Zotepine: this compound is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .
Propriétés
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
| Record name | Zotepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotepine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOTEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)



